Cas no 176445-82-2 (1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine)
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine
- 1-(aminomethyl)-N,N-dimethylcyclopropanamine
- Cyclopropanemethanamine, 1-(dimethylamino)-
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- MDL: MFCD17170812
- Inchi: 1S/C6H14N2/c1-8(2)6(5-7)3-4-6/h3-5,7H2,1-2H3
- InChI Key: OCITTXIQCCPLRK-UHFFFAOYSA-N
- SMILES: C1(N(C)C)(CN)CC1
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A636080-10mg |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A636080-50mg |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A636080-100mg |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-255680-1g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 1g |
$914.0 | 2023-09-14 | |
| Enamine | EN300-255680-5g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 5g |
$2650.0 | 2023-09-14 | |
| Enamine | EN300-255680-10g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 10g |
$3929.0 | 2023-09-14 | |
| Enamine | EN300-255680-0.05g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
| Enamine | EN300-255680-0.1g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| Enamine | EN300-255680-0.25g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-255680-0.5g |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |
176445-82-2 | 95% | 0.5g |
$713.0 | 2024-06-19 |
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine
Introduction to 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine (CAS No. 176445-82-2)
1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 176445-82-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropane core substituted with an amino-methyl group and N,N-dimethylamino functionality, has garnered attention due to its unique structural and electronic properties. The cyclopropane ring, known for its strained three-membered structure, introduces rigidity that can influence molecular interactions, while the presence of both primary and tertiary amine functionalities provides multiple sites for chemical modification and biological activity modulation.
The compound’s structural features make it a promising candidate for further exploration in drug discovery. The N,N-dimethylamino group enhances lipophilicity, which is often a critical factor in drug absorption and distribution. Simultaneously, the aminomethyl substituent offers opportunities for further derivatization, enabling the synthesis of analogues with tailored properties. Such structural versatility is highly valued in medicinal chemistry, where subtle modifications can significantly alter biological efficacy and selectivity.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential biological activity. Molecular modeling studies suggest that 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine may exhibit interactions with various biological targets, including enzymes and receptors relevant to therapeutic intervention. For instance, preliminary docking simulations have indicated potential binding affinity with enzymes involved in metabolic pathways, making this compound a candidate for further investigation as a modulator of these pathways.
The cyclopropane moiety, while relatively uncommon in drug molecules due to its strain energy, has been leveraged in several successful pharmaceuticals. Its rigidity can impose specific conformational constraints on the molecule, potentially improving binding affinity or selectivity against biological targets. In addition, the strain energy stored within the cyclopropane ring can be released upon functionalization or during interaction with biological systems, which may be exploited for therapeutic purposes.
In the context of modern drug development, 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine represents an intriguing scaffold for medicinal chemists. Its unique combination of lipophilic and polar functionalities allows for the exploration of diverse pharmacological profiles. Researchers are particularly interested in its potential as a precursor for kinase inhibitors or other enzyme-targeted therapeutics, where structural constraints imposed by the cyclopropane ring could enhance specificity.
Furthermore, the compound’s amine functionalities provide handles for conjugation with other biomolecules or pharmacophores. This adaptability is crucial in developing targeted therapies or prodrugs designed to improve bioavailability or reduce toxicity. The ability to modify both the cyclopropane core and the appended amines offers chemists considerable flexibility in optimizing lead compounds for clinical development.
Current research efforts are focused on synthesizing derivatives of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine with enhanced biological activity or improved pharmacokinetic profiles. Techniques such as transition-metal-catalyzed cross-coupling reactions are being employed to introduce new substituents at strategic positions within the molecule. These synthetic approaches are complemented by high-throughput screening methodologies to rapidly assess the biological efficacy of newly synthesized analogues.
The compound’s potential as an intermediate in peptidomimetic synthesis is also under investigation. Peptidomimetics mimic the bioactivity of natural peptides but often exhibit improved stability or reduced immunogenicity. The cyclopropane ring can serve as a scaffold to replace peptide bonds or side chains, offering a means to design molecules with novel properties while retaining key pharmacophoric elements.
Evaluation of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine in preclinical models has begun to reveal its promise as a therapeutic agent. Initial studies suggest that it may exhibit effects on pathways relevant to inflammation, cancer metabolism, or neurodegeneration—areas where modulating enzyme activity could yield therapeutic benefits. While these findings are preliminary, they underscore the compound’s potential as a lead structure for further development.
The synthesis and characterization of this compound have been aided by advances in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools enable precise structural elucidation and purity assessment, which are critical steps before proceeding with biological evaluation. High-resolution NMR data have confirmed the connectivity and stereochemistry of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine, providing confidence for subsequent research efforts.
The future direction of research on 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine will likely involve expanding its chemical space through library synthesis programs aimed at identifying biologically active derivatives. Collaborative efforts between synthetic chemists and biologists will be essential to translate structural insights into meaningful therapeutic outcomes. As computational methods continue to evolve, virtual screening approaches will play an increasingly prominent role in guiding experimental design and optimizing molecular properties.
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